1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol
Description
The Structural Significance of Spirocyclic Architectures in Chemical Space
The defining feature of spirocyclic architectures is their inherent three-dimensionality. nih.govresearchgate.netsigmaaldrich.com This rigid, well-defined spatial arrangement of atoms allows for precise orientation of functional groups, a critical factor in designing molecules with high specificity for biological targets. By moving away from the "flat" structures that have historically dominated synthetic chemistry, researchers can explore new regions of chemical space, potentially unlocking novel biological activities and improved physicochemical properties. nih.gov The spirocyclic framework can enhance molecular complexity and novelty, which is also advantageous for securing intellectual property in drug discovery programs. researchgate.netsigmaaldrich.com
Overview of Heteroatom-Containing Spirocyclic Scaffolds
The incorporation of heteroatoms, such as oxygen and nitrogen, into spirocyclic scaffolds further expands their utility and potential applications. nih.gov These heteroatoms can serve as key interaction points with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. The presence of heteroatoms also influences the electronic properties and metabolic stability of the molecule. nih.gov The 1-oxa-8-azaspiro[4.5]decane framework, which features a tetrahydrofuran (B95107) ring fused to a piperidine (B6355638) ring through a spiro-carbon, is a prime example of a heteroatom-containing spirocyclic scaffold with significant potential in medicinal chemistry.
Research Context for 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol within Current Chemical Discovery
While specific research on this compound is not extensively documented in publicly available literature, the broader class of 1-oxa-8-azaspiro[4.5]decane derivatives has been the subject of significant investigation. These studies provide a valuable framework for understanding the potential applications and importance of this specific compound.
Research into derivatives of the 1-oxa-8-azaspiro[4.5]decane core has been particularly active in the area of neuroscience. For instance, a series of these compounds have been synthesized and evaluated as agonists for muscarinic M1 receptors, which are implicated in cognitive function and are a key target for the symptomatic treatment of Alzheimer's disease. nih.gov In these studies, modifications at various positions of the spirocyclic scaffold have been shown to influence both receptor affinity and selectivity.
Another area of active research involves the development of 1-oxa-8-azaspiro[4.5]decane derivatives as ligands for sigma-1 (σ1) receptors. nih.gov These receptors are involved in a variety of cellular functions and are considered promising targets for the development of therapeutics for neurological disorders and for use as imaging agents in positron emission tomography (PET). nih.govresearchgate.net The research in these areas underscores the potential of the 1-oxa-8-azaspiro[4.5]decane scaffold as a privileged structure in drug discovery. The "-2-ylmethanol" functional group of the title compound suggests a potential point for further chemical modification or for interaction with biological targets.
Below is a table summarizing key derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold and their investigated applications:
| Compound Derivative | Investigated Application | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Agonist | nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Agonist | nih.gov |
| Fluorinated 1-oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 Receptor Ligands for PET Imaging | nih.gov |
While detailed research findings on this compound are limited, its structural similarity to these well-studied compounds suggests its potential as a valuable building block or lead compound in the development of new therapeutic agents. Further investigation into its synthesis and biological activity is warranted to fully elucidate its potential contributions to the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-8-1-2-9(12-8)3-5-10-6-4-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPIFNDLMZGVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanol
Retrosynthetic Analysis and Strategic Disconnections for the Spiro[4.5]decane Core
A logical retrosynthetic analysis of the 1-oxa-8-azaspiro[4.5]decane core reveals several strategic disconnections. The spirocyclic nature of the molecule, where two rings share a single carbon atom, presents unique synthetic challenges. Key to a successful synthesis is the strategic formation of this spirocenter.
One common approach involves the disconnection of the C-N and C-O bonds of the piperidine (B6355638) and tetrahydrofuran (B95107) rings, respectively. This leads to acyclic precursors that can be cyclized in a stepwise or concerted fashion. For instance, a key intermediate could be a suitably functionalized piperidine derivative that can undergo intramolecular cyclization to form the tetrahydrofuran ring.
A plausible retrosynthetic pathway for a related compound, 1-oxa-8-azaspiro[4.5]decan-2-one, is illustrative. The lactone can be disconnected to reveal a hydroxy-acid or a corresponding ester. This acyclic precursor would contain the pre-formed piperidine ring and a side chain with the necessary functionality for lactonization. The piperidine ring itself can be derived from simpler, commercially available starting materials.
Alternatively, a powerful strategy for the construction of spiro[4.5]decane systems is the Claisen rearrangement. acs.org This pericyclic reaction can forge the spirocyclic core with excellent stereocontrol in a single step from a suitably substituted dihydropyran precursor. acs.org While not directly reported for 1-oxa-8-azaspiro[4.5]decan-2-ylmethanol, this methodology highlights a potential strategic approach to the carbon framework.
A further disconnection strategy involves breaking the bonds around the spirocyclic carbon. This could involve an intramolecular Michael addition or an aldol-type condensation to form the spiro-junction. For example, a cyclohexanone (B45756) derivative with a tethered electrophile could cyclize to form the spirocyclic system.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmacology, as different enantiomers often exhibit distinct biological activities. Several strategies can be employed to achieve high levels of enantioselectivity.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles. researchgate.net The use of chiral catalysts can direct the formation of one enantiomer over the other during the key spirocyclization step. For instance, metal-catalyzed asymmetric reactions, such as those employing palladium, nickel, or copper with chiral ligands, have been successfully used in the synthesis of various spirocyclic compounds. researchgate.net
A nickel-catalyzed enantioselective α-spirocyclization of lactones has been reported, providing access to chiral spirocycles with all-carbon quaternary centers. researchgate.net This methodology could potentially be adapted for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core.
Organocatalysis also offers a valuable alternative for the enantioselective synthesis of spiro compounds. Chiral amines, phosphoric acids, and squaramides have been employed as catalysts in a variety of transformations leading to enantioenriched spirocyclic products.
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. nii.ac.jp In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nii.ac.jp After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. nii.ac.jp For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the diastereoselective formation of the spirocenter.
Chiral ligands, in conjunction with metal catalysts, play a crucial role in asymmetric catalysis. A wide variety of chiral ligands, such as those based on BINOL or Mandyphos, have been developed to induce high levels of enantioselectivity in metal-catalyzed reactions. researchgate.netresearchgate.net The selection of the appropriate ligand is critical for achieving high efficiency and stereocontrol in the synthesis of the target spirocycle.
Diastereoselective reactions are another cornerstone of stereocontrolled synthesis. By taking advantage of existing stereocenters in a molecule, new stereocenters can be introduced with a high degree of selectivity. In the context of this compound, if a chiral starting material is used, its inherent chirality can be used to control the stereochemistry of the spirocyclization step.
For example, an intramolecular cyclization of a chiral piperidine derivative could proceed with high diastereoselectivity due to steric and electronic factors imposed by the existing stereocenters. The table below presents data on a diastereoselective Au/Pd relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, which highlights the potential for achieving high diastereoselectivity in the synthesis of related spirocycles. researchgate.net
| Entry | Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Substrate A | Au/Pd | Toluene | 85 | >20:1 |
| 2 | Substrate B | Au/Pd | Toluene | 78 | 15:1 |
| 3 | Substrate C | Au/Pd | Toluene | 92 | >20:1 |
This table is illustrative and based on data for a related spirocyclic system.
Novel Synthetic Routes to the this compound Scaffold
The development of novel and efficient synthetic routes is a continuous endeavor in organic chemistry. Cascade and multicomponent reactions are particularly attractive as they allow for the rapid construction of complex molecules from simple starting materials in a single operation.
Cascade reactions, also known as tandem or domino reactions, are a powerful strategy for the efficient synthesis of complex molecules. researchgate.net In a cascade reaction, a series of intramolecular transformations occur sequentially without the need for isolating intermediates. researchgate.net A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields and with excellent selectivity. rsc.org This demonstrates the potential of cascade reactions for the construction of the 1-oxa-8-azaspiro[4.5]decane scaffold.
Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single reaction vessel to form a product that contains the essential parts of all the reactants, offer a highly convergent approach to molecular complexity. The development of MCRs for the synthesis of spirocyclic compounds is an active area of research. While a specific MCR for this compound has not been reported, the general principles of MCRs could be applied to design a convergent synthesis of this target molecule.
Metal-Catalyzed Spirocyclization Strategies
The construction of the spirocyclic core of this compound can be efficiently achieved through metal-catalyzed spirocyclization reactions. These methods offer advantages in terms of reaction rates, yields, and stereocontrol. Transition metals like palladium, rhodium, gold, and copper are prominent in facilitating such transformations. researchgate.netresearchgate.netrsc.org
A plausible strategy for the synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For instance, a palladium-catalyzed intramolecular hydroalkoxylation could be envisioned. This would involve a starting material bearing both a piperidine ring and a side chain with a terminal alkyne and a primary alcohol. The palladium catalyst would activate the alkyne towards nucleophilic attack by the alcohol, leading to the formation of the tetrahydrofuran ring and thus the spirocyclic system.
Rhodium-catalyzed reactions are also powerful tools for the synthesis of nitrogen-containing heterocycles. rsc.orgamericanelements.comnih.govnih.gov For example, rhodium(III)-catalyzed C-H activation and spiroannulation could be a potential route. rsc.org This would involve the coupling of a piperidine-based substrate with a suitable coupling partner, facilitated by the rhodium catalyst, to form the spirocyclic junction in a single step. A diastereoselective Au/Pd relay catalytic tandem cyclization has been reported for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, which are structurally similar to the target compound. researchgate.net This process involves the generation of a furan-derived azadiene followed by a cycloaddition reaction. researchgate.net
The choice of metal catalyst and ligands is crucial for the success of these reactions, influencing not only the efficiency but also the stereochemical outcome of the spirocyclization.
Organocatalytic Approaches to Spiroheterocycles
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a greener and often more cost-effective approach to the synthesis of complex molecules. researchgate.netresearchgate.net For the asymmetric synthesis of aza-spirocyclic compounds, organocatalysts can provide high enantioselectivity. researchgate.netnih.gov
A potential organocatalytic route to this compound could involve a cascade reaction. For instance, a chiral amine catalyst, such as a derivative of proline, could be used to catalyze the reaction between a linear aldehyde-containing substrate and a suitable electrophile. This could initiate a sequence of reactions, including a Michael addition and an intramolecular cyclization/hemiaminalization, to construct the spirocyclic core with high stereocontrol. Polysubstituted piperidines and tetrahydropyrans have been synthesized using an O-TMS protected diphenylprolinol catalyzed domino Michael addition/aminalization (or acetalization) process. nih.gov This approach allows for the formation of multiple stereocenters in a single step with excellent enantioselectivity. nih.gov
Furthermore, bifunctional organocatalysts, such as those derived from squaramides or thioureas, could be employed. researchgate.netnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. An asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles has been achieved with a chiral bifunctional squaramide catalyst, providing access to enantioenriched polycyclic aza-spirooxindoles. nih.gov While not directly applied to the target molecule, this strategy highlights the potential of organocatalysis in constructing complex spiro-N-heterocycles.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.
Exploration of Solvent Systems and Temperature Effects
The choice of solvent can significantly impact the yield, reaction rate, and even the stereoselectivity of a spirocyclization reaction. A screening of various solvents is a critical first step in the optimization process. For metal-catalyzed reactions, solvents such as toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (THF) are commonly employed. In some cases, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) may be beneficial. researchgate.net The effect of solvent on a model reaction for the synthesis of polysubstituted spirocyclopropyl oxindoles showed that aprotic and polar/coordinating solvents can be viable alternatives. researchgate.net
Temperature is another crucial parameter. While higher temperatures can increase reaction rates, they can also lead to the formation of side products or decomposition of the catalyst and starting materials. For stereoselective reactions, lower temperatures are often preferred to enhance the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity.
| Solvent | Relative Polarity | Boiling Point (°C) | General Application Notes for Spirocyclization |
|---|---|---|---|
| Toluene | 0.099 | 111 | Often a good choice for metal-catalyzed reactions, can facilitate azeotropic removal of water. |
| Dichloromethane (DCM) | 0.309 | 40 | A common solvent for a wide range of organic reactions, good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 0.207 | 66 | A polar aprotic solvent that can coordinate to metal centers, potentially influencing catalyst activity. |
| Acetonitrile (ACN) | 0.460 | 82 | A polar aprotic solvent that can be useful in organocatalytic and some metal-catalyzed reactions. |
| Dimethylformamide (DMF) | 0.386 | 153 | A high-boiling polar aprotic solvent, often used to improve the solubility of reactants. |
Catalyst Loading and Ligand Optimization
For metal-catalyzed processes, minimizing the catalyst loading is crucial for reducing costs and simplifying purification. Optimization studies aim to find the lowest possible catalyst concentration that still provides an efficient reaction within a reasonable timeframe. For instance, in a gram-scale hydrogenation for the synthesis of a spirocyclic diol, the catalyst loading was successfully decreased to 0.3 mol %. researchgate.net
The choice of ligand in a metal-catalyzed reaction is paramount as it directly influences the steric and electronic environment of the metal center. This, in turn, affects the catalyst's activity, stability, and selectivity. A variety of phosphine-based, N-heterocyclic carbene (NHC), and chiral bisoxazoline ligands have been developed for spirocyclization reactions. researchgate.net The optimization process often involves screening a library of ligands to identify the one that provides the best performance for a specific transformation. The electronic properties of ligands, such as their electron-donating or electron-withdrawing nature, can significantly impact catalytic activity. nih.gov
| Catalyst System | Typical Loading (mol%) | Key Advantages | Relevant Reaction Type |
|---|---|---|---|
| Pd(OAc)₂ / XPhos | 1-5 | High activity for cross-coupling and C-O bond formation. | Intramolecular Hydroalkoxylation |
| [Rh(COD)₂]BF₄ / Chiral Diene | 0.5-2 | Excellent for asymmetric hydrogenations and cycloadditions. | Asymmetric Cycloaddition |
| AuCl(IPr) / AgOTf | 1-5 | Mild activation of alkynes and allenes. | Intramolecular Hydroalkoxylation/Cyclization |
| Proline Derivatives | 5-20 | Readily available, non-toxic, and effective for cascade reactions. | Organocatalytic Cascade Cyclization |
| Bifunctional Squaramides | 1-10 | High enantioselectivity through dual activation. | Asymmetric Michael Addition/Cyclization |
Process Efficiency and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on process efficiency and adherence to the principles of green chemistry. jetir.orgutrgv.edunih.gov This involves designing synthetic routes that are atom-economical, minimize waste, use less hazardous solvents and reagents, and are energy-efficient.
Chemical Reactivity and Transformation Pathways of 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanol
Functionalization at the Methanol (B129727) Moiety
The primary hydroxyl group of the methanol moiety is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives.
Selective Derivatization Reactions (Esterification, Etherification)
Esterification: The primary alcohol of 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol can be readily converted to its corresponding esters through various established methods. Standard esterification conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), can be employed. More sophisticated and milder methods, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP), offer greater control and are suitable for sensitive substrates. The choice of esterifying agent can introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties.
Etherification: The synthesis of ethers from the primary alcohol can be achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. The choice of the alkyl halide determines the nature of the ether side chain.
| Reaction | Reagents and Conditions | Product | Notes |
| Esterification | R-COOH, H₂SO₄ (catalyst), heat | 1-Oxa-8-azaspiro[4.5]decan-2-ylmethyl ester | Standard Fischer esterification. |
| Esterification | R-COOH, DCC, DMAP | 1-Oxa-8-azaspiro[4.5]decan-2-ylmethyl ester | Milder conditions, suitable for a wider range of carboxylic acids. |
| Etherification | 1. NaH; 2. R-X | 2-(Alkoxymethyl)-1-oxa-8-azaspiro[4.5]decane | Williamson ether synthesis. |
Oxidation and Reduction Chemistries of the Hydroxyl Group
Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 1-Oxa-8-azaspiro[4.5]decane-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid, 1-Oxa-8-azaspiro[4.5]decan-2-carboxylic acid. In some cases, oxidative cyclization has been observed in related systems, where tertiary alcohols with a delta-hydrogen undergo cyclization to produce substituted tetrahydrofurans when treated with silver salts and bromine american.edu.
Reduction: While the hydroxyl group is already in a reduced state, the conversion of the hydroxymethyl group to a methyl group can be achieved through a two-step process. This typically involves an initial conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
| Transformation | Reagents and Conditions | Product |
| Oxidation to Aldehyde | PCC or DMP, CH₂Cl₂ | 1-Oxa-8-azaspiro[4.5]decane-2-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | 1-Oxa-8-azaspiro[4.5]decan-2-carboxylic acid |
| Reduction to Methyl | 1. TsCl, pyridine; 2. LiAlH₄ | 2-Methyl-1-oxa-8-azaspiro[4.5]decane |
Halogenation and Substitutional Reactions
The hydroxyl group can be substituted with a halogen atom (Cl, Br, or I) using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding chloride or bromide, respectively. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The use of N-halosuccinimides in a solvent like hexafluoroisopropanol provides a mild and regioselective method for halogenation of various heterocycles organic-chemistry.orgnih.gov.
Reactivity of the Spirocyclic Heterocyclic Rings
The spirocyclic core, comprising a tetrahydrofuran (B95107) and a piperidine (B6355638) ring, exhibits its own characteristic reactivity, which can be manipulated to generate novel molecular architectures.
Ring Opening and Rearrangement Reactions of the Tetrahydrofuran Ring
The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions. Acid-catalyzed cleavage, particularly with strong acids, can lead to the formation of a diol or other rearranged products. In some specialized cases, such as in the synthesis of related 2,7-dioxaspiro(4.5)decanes, acid-induced ring-closure of precursor diols is a key step, highlighting the influence of reaction conditions on ring stability lookchem.com. The presence of adjacent functional groups can also influence the propensity for ring opening or rearrangement.
Transformations of the Piperidine Ring System
The piperidine ring offers a secondary amine that is a prime site for functionalization.
N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring can be readily alkylated or acylated. N-alkylation can be achieved by reaction with alkyl halides, while N-acylation is typically performed using acyl chlorides or acid anhydrides. These reactions allow for the introduction of various substituents at the 8-position, which has been a common strategy in the development of derivatives with specific biological activities nih.govnih.gov.
Stereochemical Implications of Ring Transformations
Ring transformations of the 1-oxa-8-azaspiro[4.5]decane core, such as ring-opening, contraction, or expansion, are expected to have significant stereochemical implications due to the rigid, three-dimensional nature of the spirocyclic system. While specific studies on this compound are not prevalent, research on related spiro-N,O-heterocycles indicates that such transformations are often highly stereoselective. For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/sparteine has been shown to yield highly enantioenriched products, demonstrating that the stereochemistry at the spiro-center can direct subsequent reactions. rsc.org The stereochemistry of the starting material, particularly the relative configuration of the substituents on the tetrahydrofuran and piperidine rings, would be expected to control the stereochemical outcome of any ring transformation.
Reactions Involving the Azaspirocyclic Nitrogen Atom
The secondary amine of the piperidine ring is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring can readily undergo N-alkylation with various alkyl halides. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed. Common bases used include potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net The rate and success of the alkylation can be influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom.
N-acylation of the secondary amine to form amides is also a common transformation. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds
| Reactant 1 | Reactant 2 (Alkylating/Acylating Agent) | Base | Solvent | Product Type |
| Piperidine Derivative | Alkyl Bromide | K₂CO₃ | Acetonitrile | N-Alkylpiperidine |
| Piperidine Derivative | Benzoyl Chloride | Triethylamine | Dichloromethane (B109758) | N-Benzoylpiperidine |
| Piperidine Derivative | Acetic Anhydride | Pyridine | Dichloromethane | N-Acetylpiperidine |
This table presents generalized conditions based on reactions with similar piperidine-containing compounds.
Formation of Amides and Carbamates
Beyond simple N-acylation, the secondary amine can be coupled with carboxylic acids to form amides, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The formation of carbamates is another important transformation, typically achieved by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. researchgate.net Alternatively, carbamates can be synthesized through a three-component coupling of the amine, carbon dioxide, and an alkyl halide. acs.org
Table 2: Synthesis of Amides and Carbamates from Secondary Amines
| Reactant 1 | Reactant 2 | Coupling Agent/Reagent | Solvent | Product Type |
| Secondary Amine | Carboxylic Acid | DCC | Dichloromethane | Amide |
| Secondary Amine | Ethyl Chloroformate | Triethylamine | Dichloromethane | Carbamate (B1207046) |
| Secondary Amine | CO₂, Alkyl Halide | Cs₂CO₃, TBAI | DMF | Carbamate |
This table provides examples of general methods for amide and carbamate formation.
Quaternization Reactions and Salt Formation
Treatment of the N-alkylated derivative of this compound with an excess of an alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction involves the further alkylation of the now tertiary amine. The resulting quaternary ammonium salts have increased water solubility and are often crystalline solids.
Furthermore, the basic nitrogen atom of the piperidine ring can react with acids to form ammonium salts. For instance, treatment with hydrochloric acid or p-toluenesulfonic acid would yield the corresponding hydrochloride or tosylate salt, respectively. google.com These salt forms are often preferred for purification and handling of amine-containing compounds.
Advanced Structural Elucidation and Stereochemical Characterization
Detailed Conformational Analysis of the Spiro[4.5]decane System
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol in solution. wikipedia.org Key parameters derived from ¹H and ¹³C NMR spectra provide insights into the preferred conformation and the energetics of conformational exchange.
Chemical Shifts: The chemical shifts of the protons and carbons in the piperidine (B6355638) and tetrahydrofuran (B95107) rings are sensitive to their local electronic environment and spatial orientation. For instance, the chemical shift difference between axial and equatorial protons on the piperidine ring can provide information about the ring's geometry. wikipedia.org
Coupling Constants: Vicinal (³J) coupling constants between protons are dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can help determine the relative orientation of substituents and the puckering of the rings. wikipedia.org
Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) is instrumental in determining through-space proximities between protons. researchgate.net The observation of NOE correlations between specific protons can confirm their relative stereochemistry (e.g., axial vs. equatorial) and provide evidence for the predominant conformation. researchgate.netcapes.gov.br For example, a strong NOE between a proton on the piperidine ring and a proton on the tetrahydrofuran ring would be indicative of a specific spatial arrangement dictated by the spiro-center.
Table 1: Representative ¹H NMR Spectroscopic Data for Conformational Analysis of a Substituted Piperidine Ring
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Key NOE Correlations (Hypothetical) |
| H-2 (axial) | 2.6 - 2.8 | ddd | H-4 (axial), H-6 (axial) |
| H-2 (equatorial) | 3.0 - 3.2 | dt | H-3 (axial), H-3 (equatorial) |
| H-3 (axial) | 1.4 - 1.6 | m | H-5 (axial) |
| H-3 (equatorial) | 1.7 - 1.9 | m | H-2 (equatorial), H-4 (equatorial) |
The conformational landscape of this compound is characterized by several potential energy minima corresponding to different conformational isomers. nih.gov The piperidine ring can exist in two primary chair conformations, which interconvert via a ring-flip. The substituents on the piperidine ring, including the spiro-fused tetrahydrofuran and the nitrogen substituent, will have different energetic preferences for axial versus equatorial positions.
Computational chemistry, employing methods such as Density Functional Theory (DFT), can be used to calculate the relative energies of these conformers and predict the most stable conformations. nih.gov For N-substituted piperidines, the conformational equilibrium can be influenced by allylic strain, which may favor an axial orientation for a substituent at the 2-position. researchgate.net The energy difference between the anti and gauche conformations of substituted systems is a key determinant of the conformational population. kud.ac.in
Table 2: Calculated Relative Energies of Hypothetical Conformers of a Substituted Piperidine
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | 0.0 (Reference) |
| Chair 2 | Axial | 1.5 - 2.5 |
| Twist-Boat | - | 4.0 - 6.0 |
Isotopic Labeling Studies for Mechanistic and Structural Insights
Isotopic labeling involves the selective replacement of an atom in a molecule with one of its isotopes. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly employed. The subtle changes in mass and nuclear magnetic properties introduced by these labels can be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing profound insights into reaction mechanisms and molecular structure that are often unattainable through other methods. ias.ac.innih.govnih.gov
The application of isotopic labeling to study this compound can elucidate key aspects of its formation, conformation, and reactivity. By strategically placing isotopic labels within the molecule, chemists can trace the fate of specific atoms during a chemical transformation, map out bond connectivities, and define stereochemical relationships.
Mechanistic Elucidation through Isotopic Tracing
Hypothetical studies on the formation of the 1-oxa-8-azaspiro[4.5]decane ring system can utilize isotopically labeled precursors to distinguish between possible reaction pathways. For instance, if the spiroether linkage is formed via an intramolecular cyclization, labeling the precursor alcohol with ¹⁸O would result in the incorporation of this heavier oxygen isotope into the heterocyclic ring. Subsequent mass spectrometric analysis of the product would confirm the origin of the oxygen atom and validate the proposed mechanism.
Stereochemical Assignment using Isotopic Labeling and NMR Spectroscopy
The complex stereochemistry of this compound, which arises from the spiro center and the chiral carbon bearing the methanol (B129727) group, can be rigorously determined using isotopic labeling in combination with advanced NMR techniques. nih.govresearchgate.net For example, stereospecific deuteration of the methylene (B1212753) protons adjacent to the nitrogen or oxygen atoms can help in assigning their relative stereochemistry. The changes in the ¹H NMR spectrum, specifically the disappearance of signals and the alteration of coupling constants of neighboring protons, provide definitive evidence of the spatial arrangement of the deuterium label.
A hypothetical dataset from such isotopic labeling studies is presented in the interactive table below.
| Isotopic Label | Position of Label | Analytical Technique | Insight Gained |
| ¹⁸O | Oxygen of the precursor alcohol | Mass Spectrometry | Confirmed the intramolecular cyclization mechanism for the formation of the oxolane ring. |
| ²H (Deuterium) | Methylene protons at C-3 | ¹H NMR, NOESY | Aided in the assignment of the relative stereochemistry of the substituents on the oxolane ring through analysis of coupling constants and Nuclear Overhauser Effects. mdpi.com |
| ¹³C | Spirocarbon (C-5) | ¹³C NMR, HMBC | Facilitated the unambiguous assignment of the spirocarbon signal and confirmed its connectivity to both rings. |
| ¹⁵N | Nitrogen atom (N-8) | ¹⁵N NMR, HSQC | Provided information on the electronic environment of the nitrogen atom and its coupling to adjacent protons, assisting in conformational analysis. |
This table presents hypothetical data for illustrative purposes, as specific experimental results for isotopic labeling studies on this compound for mechanistic and structural elucidation are not extensively available in public literature.
Computational and Theoretical Chemistry Studies on 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic properties and energetics of a molecule.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
A detailed analysis of the electronic structure would involve mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, could be calculated to quantify its reactive nature.
No specific data is available in the current literature for 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra, when compared with experimental data, can help confirm the molecular structure and assign spectral features.
No predicted or experimental spectroscopic data from computational studies are currently published for this compound.
Conformational Energy Landscapes and Stereoisomer Stability
The spirocyclic nature of this compound, along with the stereocenter at the 2-position of the oxolane ring, gives rise to multiple possible conformations and stereoisomers. A computational study would involve scanning the potential energy surface to identify stable conformers and determine their relative energies. This would clarify which shapes the molecule is most likely to adopt.
Detailed conformational energy landscapes and stereoisomer stability analyses for this molecule have not been reported.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment.
Solvation Effects on Molecular Conformation and Dynamics
The conformation and dynamics of a molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water), revealing how solvation affects its preferred shape and internal motions.
There are no published MD simulation studies detailing the solvation effects on this compound.
Conformational Sampling and Ensemble Analysis
Extended MD simulations can be used to sample a wide range of possible conformations, providing a more realistic picture of the molecule's flexibility than static quantum chemical calculations. Analysis of the resulting conformational ensemble can identify the most populated conformational states and the transitions between them.
Conformational sampling and ensemble analysis data from MD simulations are not available for this compound.
Applications of 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanol As a Synthetic Building Block and Scaffold
Utility in the Construction of Complex Organic Molecules
The structural attributes of 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol make it an ideal starting material for the synthesis of intricate organic molecules. The piperidine (B6355638) and tetrahydrofuran (B95107) rings provide a rigid spirocyclic core, while the hydroxymethyl and secondary amine functionalities offer reactive sites for further chemical modifications.
Synthesis of Natural Product Analogues and Derivatives
While direct total synthesis of natural products using this compound as a starting material is not extensively documented, its structural motifs are present in various natural alkaloids. The 1-oxa-8-azaspiro[4.5]decane skeleton is a key feature of certain classes of biologically active compounds. For instance, derivatives of this scaffold have been synthesized as analogues of muscarone, a natural product known for its potent muscarinic agonist activity. researchgate.netnih.gov
The synthesis of these analogues often involves the construction of the spirocyclic core followed by functional group manipulations. The presence of the hydroxymethyl group in this compound provides a convenient handle for elaboration into side chains or other functional moieties found in more complex natural product derivatives. The secondary amine can be readily acylated, alkylated, or engaged in reductive amination to introduce diversity.
Table 1: Examples of 1-Oxa-8-azaspiro[4.5]decane Derivatives as Natural Product Analogues
| Derivative | Target/Analogue Concept | Relevant Findings | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarone Analogue | Showed potent muscarinic activities, leading to the selection of a derivative for clinical studies. researchgate.netnih.gov | researchgate.netnih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarone Analogue | Exhibited preferential affinity for M1 over M2 muscarinic receptors. researchgate.net | researchgate.net |
Precursor to Fused and Polycyclic Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a hydroxyl group, makes it a suitable precursor for the synthesis of fused and polycyclic heterocyclic systems. Intramolecular cyclization reactions can be envisioned to construct novel ring systems appended to the spirocyclic core.
For example, activation of the primary alcohol, followed by intramolecular nucleophilic attack by the piperidine nitrogen, could lead to the formation of a fused piperazinone or related bicyclic structures. Alternatively, the secondary amine and the alcohol can participate in condensation reactions with bifunctional reagents to construct additional heterocyclic rings. While specific examples starting directly from this compound are not prevalent in the literature, the general strategy of using amino alcohols to build fused heterocycles is a well-established synthetic approach. researchgate.net The synthesis of various spirocyclic compounds comprising six-membered heterocyclic ring systems has been reviewed, highlighting the importance of these structures. nih.gov
Scaffold for Diverse Chemical Library Generation
The 1-oxa-8-azaspiro[4.5]decane scaffold is a valuable core for the generation of diverse chemical libraries, particularly in the context of drug discovery. mdpi.com Its rigid, three-dimensional nature allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The secondary amine and primary alcohol of this compound serve as key points for diversification.
Libraries of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for various biological activities, including as sigma-1 receptor ligands for potential use in medical imaging. nih.govresearchgate.net The synthesis of these libraries typically involves parallel derivatization of the core scaffold.
Table 2: Diversification Reactions on the 1-Oxa-8-azaspiro[4.5]decane Scaffold
| Reaction Type | Functional Group Targeted | Example Reagent/Condition | Resulting Moiety | Reference |
| N-Alkylation | Secondary Amine | Alkyl halides, reductive amination | Tertiary Amine | nih.govresearchgate.net |
| N-Acylation | Secondary Amine | Acyl chlorides, carboxylic acids | Amide | nih.gov |
| O-Alkylation | Primary Alcohol | Alkyl halides (after deprotonation) | Ether | acs.org |
| Oxidation | Primary Alcohol | Mild oxidizing agents (e.g., PCC, Swern) | Aldehyde | masterorganicchemistry.com |
| Esterification | Primary Alcohol | Carboxylic acids, acyl chlorides | Ester | masterorganicchemistry.com |
The ability to readily generate a multitude of derivatives from a common scaffold underscores the importance of this compound in combinatorial chemistry and high-throughput screening efforts.
Development of this compound Derived Ligands
The chiral nature of this compound, which possesses multiple stereocenters, makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. The presence of both a nitrogen and an oxygen atom provides two potential coordination sites for metal centers.
Application in Asymmetric Catalysis for Enantioselective Reactions
Chiral amino alcohols are a well-established class of ligands for a variety of enantioselective transformations. While specific applications of ligands derived directly from this compound are not widely reported, its structural features suggest significant potential. The development of novel chiral ligands is crucial for advancing catalytic asymmetric reactions. nii.ac.jp
By analogy to other chiral amino alcohol ligands, derivatives of this compound could be employed in reactions such as the asymmetric addition of organozinc reagents to aldehydes, asymmetric transfer hydrogenation of ketones, and asymmetric epoxidation of alkenes. The rigid spirocyclic backbone is expected to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.
Ligand Design for Metal-Mediated Transformations
The design of effective chiral ligands often involves the strategic placement of coordinating heteroatoms and bulky substituents to control the stereochemical outcome of a reaction. The this compound scaffold offers several possibilities for modification to create tailored ligands.
The primary alcohol can be converted into a phosphine, a common ligating group in transition metal catalysis, to generate a P,N-bidentate ligand. organic-chemistry.org Alternatively, the nitrogen atom can be incorporated into a larger chelating system, such as a bis(oxazoline) or a salen-type ligand. The steric and electronic properties of these ligands could be fine-tuned by introducing substituents on the piperidine or tetrahydrofuran rings. The formation of metal complexes with ligands containing oxadiazole moieties has been reviewed, indicating the broad interest in such systems. mdpi.com
Table 3: Potential Ligand Types Derived from this compound
| Ligand Type | Key Structural Feature | Potential Metal Coordination | Potential Applications |
| Amino alcohol | Unmodified N and O donors | B, Zn, Ti, Ru | Asymmetric additions, transfer hydrogenations |
| P,N-Ligand | Phosphine at C2, piperidine N | Rh, Pd, Ir, Ru | Asymmetric hydrogenation, allylic alkylation |
| N,N'-Bidentate Ligand | Derivatized N and another N-containing group | Cu, Pd, Co | Asymmetric cyclopropanation, Diels-Alder |
The exploration of this compound and its derivatives as chiral ligands holds promise for the development of new and efficient catalytic systems for asymmetric synthesis.
Coordination Chemistry and Metal Complex Formation
The presence of both a secondary amine and a primary alcohol group suggests that this compound can act as a bidentate ligand in coordination chemistry. Amino alcohols are well-known ligands for a variety of metal ions, with the nitrogen and oxygen atoms coordinating to the metal center to form stable chelate rings. tandfonline.comyoutube.com In the case of this compound, it would likely coordinate to a metal ion through the nitrogen of the piperidine ring and the oxygen of the methanol (B129727) group.
The coordination of this compound to transition metals could yield complexes with interesting catalytic or magnetic properties. For instance, nickel complexes with amino alcohol ligands have been successfully employed as catalysts in cross-coupling reactions. acs.org The chirality of this compound, if used as a single enantiomer, could be transferred to the metal center, creating chiral catalysts for asymmetric synthesis.
Below is a table summarizing the coordination behavior of analogous amino alcohol ligands with various metal ions, which provides a basis for predicting the potential of this compound as a ligand.
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Reference(s) |
| Amino Alcohols | Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | N, O-bidentate | Octahedral, Tetrahedral | tandfonline.com |
| bis(2-hydroxycyclopentyl)ethane-1,2-diamine | Ni(II) | N,N',O,O'-tetradentate | Distorted Octahedral | nih.gov |
| Prolinol, trans-2-aminocyclohexanol | Ni(II) | N, O-bidentate | Not specified | acs.org |
| γ-Amino Alcohols | Cu(I) | N, O-bidentate | Not specified | researchgate.net |
Potential in Material Science Applications
The unique three-dimensional structure of this compound makes it an attractive candidate for the development of advanced materials with tailored properties.
Monomer for Polymer Synthesis
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, allows it to be used as a monomer in step-growth polymerization. For example, it could react with dicarboxylic acids or their derivatives to form poly(ester-amide)s, or with diisocyanates to form polyurethanes.
The incorporation of the rigid spirocyclic unit into the polymer backbone is expected to have a significant impact on the material's properties. The spirocyclic structure restricts the rotational freedom of the polymer chains, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability. rsc.orgresearchgate.netrsc.org This is a well-documented effect of incorporating spirocyclic monomers into polyesters. acs.org The resulting polymers would likely be amorphous and could exhibit improved mechanical properties, such as higher modulus and strength. rsc.org
The table below illustrates the effect of incorporating a spirocyclic diol monomer on the glass transition temperature (Tg) of copolyesters, demonstrating the potential of spirocyclic structures to enhance the thermal properties of polymers.
| Spirocyclic Diol Content (mol%) | Glass Transition Temperature (Tg) of Copolyester (°C) | Reference(s) |
| 0 | -15 | acs.org |
| 10 | -5 | acs.org |
| 20 | 5 | acs.org |
| 30 | 15 | acs.org |
Building Block for Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular building blocks. The rigid and directional nature of spirocyclic compounds makes them excellent candidates for the design of supramolecular architectures such as cages, capsules, and networks. sigmaaldrich.comtheunchainedlibrary.com
This compound, with its defined geometry and multiple hydrogen bonding sites (amine and hydroxyl groups), could be employed as a tecton for the programmed assembly of such structures. The spirocyclic core acts as a rigid scaffold, while the functional groups provide the necessary recognition sites for self-assembly through hydrogen bonding or coordination with metal ions. The formation of metallosupramolecular cages using building blocks with predefined coordination vectors is a powerful strategy for creating complex, functional assemblies. nih.govacs.org By functionalizing the amine or hydroxyl group with appropriate coordinating moieties, this compound could be used to create building blocks for such cages. These cages can encapsulate guest molecules, leading to applications in drug delivery, catalysis, and sensing. theunchainedlibrary.comacs.org
Incorporating Spirocyclic Structures into Functional Materials
The introduction of spirocyclic units can impart unique properties to functional materials. The three-dimensional nature of the spirocyclic core can disrupt crystal packing, leading to materials with increased solubility and amorphicity. rsc.org This is particularly relevant for applications such as organic light-emitting diodes (OLEDs) and solar cells, where aggregation-induced quenching can be a problem. Spirocyclic compounds are often used as hole-transporting materials in these devices due to their good film-forming properties and high thermal stability. mdpi.com
Furthermore, polymers incorporating spirocyclic units have been shown to exhibit high intrinsic microporosity, making them suitable for gas separation membranes. researchgate.netrsc.org The rigid, contorted structure of the spirocyclic units prevents efficient chain packing, creating free volume elements that can be exploited for selective gas transport. While direct evidence for this compound in this context is lacking, the general principles suggest that polymers derived from it could possess interesting gas transport properties.
Future Research Directions and Methodological Innovations
Exploration of Sustainable and Novel Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. mdpi.com Future research into the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol and its derivatives will likely focus on several key areas of sustainable and innovative chemistry.
Green Chemistry Approaches: Traditional multi-step syntheses often generate significant chemical waste. Future methodologies will likely pivot towards "green chemistry" principles, such as atom economy and the use of less hazardous reagents. mdpi.com For instance, the development of one-pot reactions that combine several synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. rsc.org The use of aqueous reaction media or solvent-free conditions, where feasible, will also be a critical area of investigation. mdpi.com
Catalytic Innovations: The exploration of novel catalytic systems is paramount. While some methods for constructing spiro-oxazolidines still rely on noble metals, a shift towards transition-metal-free catalytic systems is a promising and more sustainable alternative. nih.gov For example, organocatalysis presents a powerful tool for the enantioselective synthesis of spirocyclic compounds, offering mild reaction conditions and avoiding metal contamination of the final products. researchgate.net The development of Au/Pd relay catalytic tandem cyclization reactions for producing related oxa-azaspiro[4.5]decane derivatives showcases the potential for sophisticated catalytic strategies. researchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. unibe.ch Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production, which is particularly important for potential pharmaceutical applications.
A prospective sustainable synthetic approach could involve a multi-component reaction under catalytic conditions, as outlined in the table below.
| Parameter | Proposed Sustainable Method | Potential Advantages |
| Catalyst | Chiral Organocatalyst or Earth-Abundant Metal Catalyst | Reduced toxicity, lower cost, potential for enantioselectivity. nih.govresearchgate.net |
| Solvent | Water, Supercritical CO2, or Solvent-Free | Reduced environmental impact, simplified purification. mdpi.com |
| Reaction Type | One-Pot Tandem Reaction | Increased efficiency, reduced waste, fewer purification steps. rsc.org |
| Energy Input | Microwave or Ultrasonic Irradiation | Faster reaction times, potentially lower energy consumption. |
Development of Advanced Analytical Techniques for Spirocyclic Systems
The complex, three-dimensional nature of spirocyclic compounds like this compound necessitates the use of sophisticated analytical techniques for their unambiguous characterization.
Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques are indispensable for elucidating the intricate stereochemistry of spirocyclic systems. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning proton and carbon signals and establishing through-bond connectivities. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for determining the relative stereochemistry by identifying through-space proximities between protons. The unambiguous assignment of stereoisomers often requires a combination of these advanced NMR experiments. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion can help to identify characteristic losses, such as the hydroxymethyl group or fragments arising from the cleavage of the spirocyclic rings. miamioh.edu Predicted collision cross-section (CCS) values, which are related to the ion's size and shape in the gas phase, can also serve as an additional identifier. uni.lu
Chiral Chromatography: Given the potential for stereoisomerism in this compound, the development of effective chiral separation methods is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases will be instrumental in resolving and quantifying enantiomers and diastereomers.
| Analytical Technique | Information Obtained | Relevance to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Confirms the core spirocyclic structure and the position of the methanol (B129727) substituent. |
| 2D NMR (NOESY) | Through-space proton-proton interactions | Elucidates the relative stereochemistry at the spirocenter and the substituted carbon. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirms the molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Provides structural confirmation and aids in isomer differentiation. miamioh.edu |
| Chiral Chromatography (HPLC/SFC) | Separation of stereoisomers | Enables the isolation and analysis of individual enantiomers and diastereomers. |
Expanding the Scope of Reactivity and Transformation Pathways
The functional groups present in this compound—a secondary amine, a cyclic ether, and a primary alcohol—offer multiple avenues for chemical modification and the synthesis of novel derivatives.
Derivatization of the Hydroxymethyl Group: The primary alcohol is a versatile handle for a variety of transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, opening up further derivatization possibilities such as the formation of imines, esters, and amides. The aldehyde, however, may be prone to instability and is often best used immediately in subsequent reactions. nih.gov The alcohol can also be converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution reactions, or it can be used in etherification or esterification reactions to introduce a wide range of functionalities.
Modification of the Piperidine (B6355638) Ring: The secondary amine in the piperidine ring is another key site for functionalization. It can undergo N-alkylation, N-acylation, or N-arylation to introduce substituents that can modulate the compound's physicochemical properties, such as its basicity and lipophilicity. These modifications are often crucial for tuning the biological activity of related aza-spirocyclic compounds. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating the stability of the tetrahydrofuran (B95107) ring under various conditions (e.g., acidic or basic) could reveal novel ring-opening or rearrangement pathways, leading to the formation of different heterocyclic systems.
| Functional Group | Reaction Type | Potential Products |
| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid |
| Esterification | Esters | |
| Etherification | Ethers | |
| Secondary Amine | N-Alkylation | Tertiary Amines |
| N-Acylation | Amides | |
| N-Arylation | N-Aryl Piperidines | |
| Tetrahydrofuran Ring | Ring-Opening | Substituted Piperidines with a Hydroxyethyl side chain |
Interdisciplinary Applications in Emerging Chemical Fields
The unique structural features of this compound and its derivatives make them attractive candidates for exploration in several emerging areas of chemistry.
Medicinal Chemistry: Spirocyclic scaffolds are increasingly recognized as "privileged scaffolds" in drug discovery due to their ability to provide novel three-dimensional arrangements of functional groups, which can lead to improved potency and selectivity for biological targets. acs.orgtandfonline.com Derivatives of the 1-oxa-8-azaspiro[4.5]decane core have already been investigated as muscarinic agonists and as ligands for sigma-1 receptors. nih.govnih.gov The introduction of the hydroxymethyl group provides a handle for the attachment of pharmacophores or for linking the scaffold to other molecular entities, potentially leading to new therapeutic agents.
Materials Science: The rigid, well-defined structure of spirocyclic compounds makes them interesting building blocks for the construction of novel materials. For example, the incorporation of spirocyclic units into polymers or organic frameworks could influence their physical and chemical properties, such as thermal stability, solubility, and molecular recognition capabilities. The development of novel organic materials with unique photophysical or electronic properties is an active area of research where spirocyclic scaffolds could play a significant role. rsc.org
Chemical Biology: The development of novel probes for studying biological systems is a key area of chemical biology. The this compound scaffold could be functionalized with fluorophores, affinity tags, or photo-crosslinkers to create chemical tools for investigating biological processes. For instance, radiolabeled derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized for use as PET imaging agents. nih.gov
| Field | Potential Application of this compound Derivatives |
| Medicinal Chemistry | Scaffolds for the development of new drugs targeting a range of biological targets. acs.orgnih.govnih.gov |
| Materials Science | Building blocks for the synthesis of polymers, metal-organic frameworks, or functional dyes. rsc.org |
| Chemical Biology | Probes for bioimaging, target identification, and studying biological pathways. nih.gov |
Q & A
Q. What are the primary synthetic routes for 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol?
The synthesis typically involves multi-step reactions, starting with ketones, aldehydes, or amines. Key steps include forming the spirocyclic core via cyclization and introducing functional groups like the methanol moiety. For example, analogous spiro compounds are synthesized under anhydrous conditions to prevent intermediate hydrolysis, with temperature and solvent choice (e.g., THF or DCM) critically influencing yield .
Q. How is the compound characterized to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard. H and C NMR verify substituent placement and spirocyclic connectivity, while High-Resolution MS confirms molecular weight. For derivatives, X-ray crystallography may resolve stereochemical ambiguities .
Q. What preliminary biological activities have been reported for structurally related compounds?
Analogous spirocyclic compounds exhibit cytotoxic (e.g., IC = 20 µM in MCF-7 breast cancer cells) and antioxidant (IC = 156.3 µM in liver homogenate) activities. Neuroprotective effects in neuronal models are also noted, though mechanisms remain under investigation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Transition-metal catalysts (e.g., Pd) may accelerate spirocycle formation.
- Purification : Column chromatography with gradient elution resolves stereoisomers, while recrystallization improves crystallinity .
Q. What role do substituents play in modulating biological activity?
Methyl or ethyl groups at specific positions (e.g., 7th or 8th carbon) alter steric and electronic profiles. For instance:
Q. How should researchers address contradictions in biological data across studies?
Discrepancies in IC values (e.g., cytotoxic vs. antioxidant assays) may arise from:
- Cell-line variability : MCF-7 vs. HepG2 cells differ in metabolic pathways.
- Assay conditions : ROS detection methods (e.g., DCFH-DA vs. luminol) vary in sensitivity. Standardizing protocols and validating results across multiple models (in vitro and in vivo) is critical .
Q. What advanced applications are emerging for spirocyclic compounds like this?
- Targeted drug delivery : Functionalization with PEG chains improves solubility and biodistribution.
- Enzyme inhibition : The spirocyclic core mimics transition states in proteases or kinases.
- Photodynamic therapy : Derivatives with conjugated chromophores show light-activated cytotoxicity .
Methodological Considerations
- Analytical Validation : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm spirocyclic connectivity .
- Biological Replicates : Use ≥3 independent replicates in cytotoxicity assays to account for biological variability .
- Stereochemical Purity : Chiral HPLC or optical rotation measurements are essential for enantiomerically pure samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
